molecular formula C13H14N2O4 B5544312 ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate CAS No. 22418-98-0

ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate

Cat. No.: B5544312
CAS No.: 22418-98-0
M. Wt: 262.26 g/mol
InChI Key: CSYCRQMBIRZTQA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures (e.g., 60-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound, known for its diverse biological activities.

    Ethyl phthalazinone derivatives: Similar compounds with slight modifications in their chemical structure.

Uniqueness

Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-19-11(16)7-8-15-13(18)10-6-4-3-5-9(10)12(17)14-15/h3-6H,2,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYCRQMBIRZTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205367
Record name Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22418-98-0
Record name Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22418-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dihydro-1,4-dioxo-2(1H)-phthalazinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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